molecular formula C4H2ClNO2 B1301186 Isoxazole-5-carbonyl chloride CAS No. 62348-13-4

Isoxazole-5-carbonyl chloride

Cat. No.: B1301186
CAS No.: 62348-13-4
M. Wt: 131.52 g/mol
InChI Key: NASLINFISOTVJJ-UHFFFAOYSA-N
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Safety and Hazards

Isoxazole-5-carbonyl chloride is classified as harmful and corrosive . It can cause severe skin burns and eye damage . It should be handled in a well-ventilated area and personal contact, including inhalation, should be avoided .

Future Directions

Isoxazoles, including Isoxazole-5-carbonyl chloride, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new eco-friendly synthetic strategies and exploring further biological applications .

Biochemical Analysis

Biochemical Properties

Isoxazole-5-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with 1-benzhydrylpiperazine to form derivatives used in cancer treatment . . These interactions typically involve the formation of covalent bonds, leading to the modification of the target biomolecules.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been shown to act as potent agents in cancer treatment, affecting cell cycle regulation and apoptosis . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form covalent bonds with enzymes, leading to enzyme inhibition or activation. For instance, isoxazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation . This inhibition results in changes in gene expression patterns, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that isoxazole derivatives can maintain their activity over extended periods, but their stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to this compound can lead to sustained changes in cellular behavior, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as cancer inhibition or neurological benefits . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, isoxazole derivatives can affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . These interactions can lead to changes in the metabolic profile of cells, affecting overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazole-5-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of isoxazole with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

Isoxazole+SOCl2Isoxazole-5-carbonyl chloride+SO2+HCl\text{Isoxazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Isoxazole+SOCl2​→Isoxazole-5-carbonyl chloride+SO2​+HCl

Another method involves the use of oxalyl chloride (COCl)₂ as the chlorinating agent. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and minimizes the formation of by-products. The use of automated systems also enhances the safety and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isoxazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Isoxazole-5-carbonyl chloride can be compared with other similar compounds such as:

    Thiazole-5-carbonyl chloride: Similar in structure but contains a sulfur atom instead of an oxygen atom.

    Oxazole-5-carbonyl chloride: Contains an oxygen atom in the ring but differs in the position of the nitrogen atom.

    Pyridine-2-carbonyl chloride: Contains a nitrogen atom in the ring but lacks the oxygen atom.

This compound is unique due to its specific reactivity and the ability to form a wide range of derivatives with diverse applications .

Properties

IUPAC Name

1,2-oxazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-6-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASLINFISOTVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371542
Record name Isoxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62348-13-4
Record name Isoxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxazole-5-carbonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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